Azido-PEG10-CH2COOH
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Overview
Description
Azido-PEG10-CH2COOH is a polyethylene glycol (PEG) derivative containing an azide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG10-CH2COOH is synthesized through a series of reactions involving polyethylene glycol (PEG) and azide functionalization. The general synthetic route involves the following steps:
Activation of PEG: PEG is first activated by converting it into a PEG-tosylate intermediate.
Azide Substitution: The tosylate group is then substituted with an azide group using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Carboxylation: The terminal hydroxyl group of PEG is oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or sodium periodate (NaIO4)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using tosyl chloride in the presence of a base like pyridine.
Azide Substitution: The activated PEG is then reacted with sodium azide in a large reactor.
Oxidation: The terminal hydroxyl groups are oxidized to carboxylic acids using industrial oxidizing agents under controlled conditions
Chemical Reactions Analysis
Types of Reactions
Azido-PEG10-CH2COOH undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes in the presence of copper catalysts (CuAAC) to form triazoles.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group reacts with strained alkynes like DBCO or BCN without the need for a catalyst.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amines in the presence of activators like EDC or DCC to form stable amide bonds
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions.
Strained Alkynes: Used in SPAAC reactions.
Major Products Formed
Scientific Research Applications
Azido-PEG10-CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Click Chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and surface modifications
Mechanism of Action
Azido-PEG10-CH2COOH exerts its effects through the following mechanisms:
Comparison with Similar Compounds
Similar Compounds
- Azido-PEG1-CH2COOH
- Azido-PEG2-CH2COOH
- Azido-PEG4-CH2COOH
- Azido-PEG8-CH2COOH
Uniqueness
Azido-PEG10-CH2COOH stands out due to its longer PEG chain, which provides increased solubility and flexibility in aqueous media. This makes it particularly useful in applications requiring high solubility and biocompatibility .
Properties
Molecular Formula |
C22H43N3O12 |
---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C22H43N3O12/c23-25-24-1-2-28-3-4-29-5-6-30-7-8-31-9-10-32-11-12-33-13-14-34-15-16-35-17-18-36-19-20-37-21-22(26)27/h1-21H2,(H,26,27) |
InChI Key |
RWCKTHQYBUDYBM-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-] |
Origin of Product |
United States |
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